molecular formula C21H11BrClNO3 B341918 2-(2-BENZOYL-4-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-(2-BENZOYL-4-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B341918
M. Wt: 440.7 g/mol
InChI Key: SIKQZRVMFHTNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Benzoyl-4-chlorophenyl)-5-bromo-1H-isoindole-1,3(2H)-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a chlorophenyl group, and a bromo-isoindole-dione moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BENZOYL-4-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of 2-amino-5-chlorobenzophenone, which is then subjected to bromination to introduce the bromo group. The brominated intermediate is further reacted with phthalic anhydride under specific conditions to form the isoindole-dione structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzoyl-4-chlorophenyl)-5-bromo-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into more reactive forms.

    Substitution: The benzoyl and chlorophenyl groups can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can result in derivatives with different substituents on the benzoyl or chlorophenyl groups .

Scientific Research Applications

2-(2-Benzoyl-4-chlorophenyl)-5-bromo-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-BENZOYL-4-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and molecular targets are still under investigation, but its structure suggests it can interact with multiple biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-BENZOYL-4-CHLOROPHENYL)-5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE lies in its combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C21H11BrClNO3

Molecular Weight

440.7 g/mol

IUPAC Name

2-(2-benzoyl-4-chlorophenyl)-5-bromoisoindole-1,3-dione

InChI

InChI=1S/C21H11BrClNO3/c22-13-6-8-15-16(10-13)21(27)24(20(15)26)18-9-7-14(23)11-17(18)19(25)12-4-2-1-3-5-12/h1-11H

InChI Key

SIKQZRVMFHTNSB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=C(C3=O)C=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N3C(=O)C4=C(C3=O)C=C(C=C4)Br

Origin of Product

United States

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